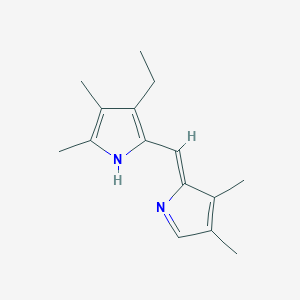
2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole is a complex organic compound with a unique structure characterized by multiple methyl and ethyl groups attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole typically involves the condensation of appropriate pyrrole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrole derivatives with varying substituents, such as:
- 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3,4-dimethyl-1H-pyrrole
- 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-5-ethyl-3,4-dimethyl-1H-pyrrole
Uniqueness
The uniqueness of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole lies in its specific arrangement of methyl and ethyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C15H20N2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
2-[(Z)-(3,4-dimethylpyrrol-2-ylidene)methyl]-3-ethyl-4,5-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C15H20N2/c1-6-13-11(4)12(5)17-15(13)7-14-10(3)9(2)8-16-14/h7-8,17H,6H2,1-5H3/b14-7- |
Clave InChI |
XAOAGKQESFWSEH-AUWJEWJLSA-N |
SMILES isomérico |
CCC1=C(NC(=C1C)C)/C=C\2/C(=C(C=N2)C)C |
SMILES canónico |
CCC1=C(NC(=C1C)C)C=C2C(=C(C=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)
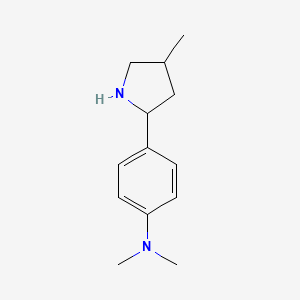
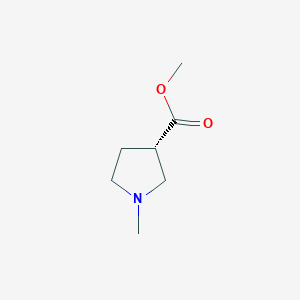
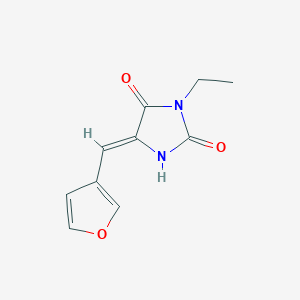
![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)

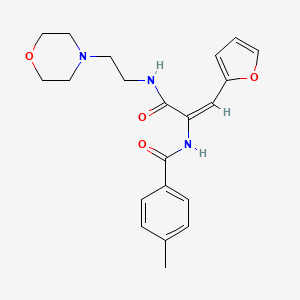
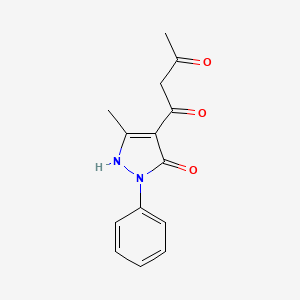

![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
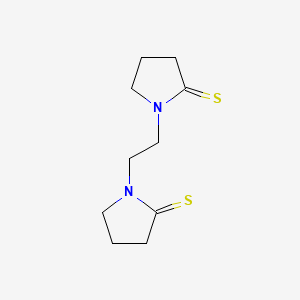
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)
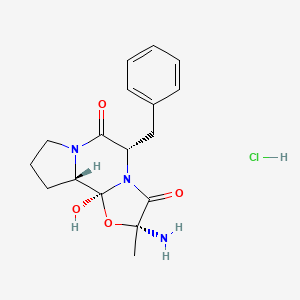
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
